3-(1-Aminopropyl)phenol
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Overview
Description
Preparation Methods
The synthesis of 3-(1-Aminopropyl)phenol can be achieved through several routes. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide in the presence of methane sulfonic acid, followed by treatment with ammonia and hydrobromic acid . This multi-step reaction yields this compound with a high degree of purity and is suitable for industrial-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Aminopropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)phenol involves its interaction with various molecular targets and pathways. For instance, in its antimicrobial activity, the compound disrupts the cell membrane integrity of bacteria, leading to cell death . In neurological applications, it acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals .
Comparison with Similar Compounds
3-(1-Aminopropyl)phenol can be compared with other similar compounds such as:
3-Amino-1-propanol: This compound is a linear primary alkanolamine and is used as a molecular linker in the preparation of polyurethanes and other polymers.
3-Aminopropyltriethoxysilane: Widely used for surface modification of nanoparticles, this compound enhances the dispersibility and antibacterial properties of metal oxide nanoparticles.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(1-aminopropyl)phenol |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9,11H,2,10H2,1H3 |
InChI Key |
GWAYOJOTLSFFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
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